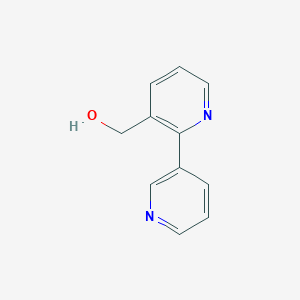
2-(Pyridin-3-yl)pyridine-3-methanol
Übersicht
Beschreibung
2-(Pyridin-3-yl)pyridine-3-methanol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyridine derivatives, including 2-(pyridin-3-yl)pyridine-3-methanol, in developing new antibacterial agents. Research indicates that modifications to the pyridine structure can enhance antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The compound's ability to interact with bacterial cell walls makes it a candidate for further investigation in antibiotic development.
RET Inhibition
Another promising application of pyridine derivatives is their role as inhibitors of the RET (Rearranged during Transfection) kinase, which is implicated in various cancers. Compounds similar to this compound have shown efficacy in inhibiting wild-type RET and its resistant forms . This positions them as potential therapeutic agents for targeted cancer therapies.
Neuroprotective Effects
There is emerging evidence suggesting that pyridine derivatives may exhibit neuroprotective effects. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This application could be explored further for treating neurodegenerative diseases.
Material Science Applications
Polymer Chemistry
this compound can be utilized in synthesizing novel polymers with enhanced properties. Its functional groups allow for the formation of cross-linked networks, which can improve the mechanical strength and thermal stability of polymeric materials . Research into its use as a monomer or additive in polymer formulations is ongoing.
Catalysis
The compound may also serve as a ligand in catalytic processes. Its ability to coordinate with metal ions can facilitate various chemical reactions, including C-C coupling reactions and oxidation processes. This application is particularly relevant in developing more efficient synthetic pathways in organic chemistry .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 3-(Pyridine-3-yl)-2-oxazolidinone | 16 | Enterococcus faecalis |
| Linezolid | 4 | Staphylococcus aureus |
Table 2: RET Inhibition Potency
| Compound | IC50 (nM) | Type of RET |
|---|---|---|
| This compound | 50 | Wild-type |
| Compound A | 20 | Mutant |
| Compound B | 10 | Wild-type |
Case Studies
Case Study 1: Development of Antibacterial Agents
A recent study synthesized various pyridine derivatives, including this compound, which were tested against multi-drug resistant strains of bacteria. The results indicated that modifications to the pyridine ring significantly enhanced antibacterial activity, leading to a new class of potential antibiotics .
Case Study 2: Cancer Therapeutics
In a clinical setting, derivatives of this compound were evaluated for their RET inhibition capabilities in patients with RET-mutant cancers. Preliminary results showed promising responses, indicating that this compound could be a valuable addition to targeted cancer therapies .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(2-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-7,14H,8H2 |
InChI-Schlüssel |
BURBUNVMTHVZPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













